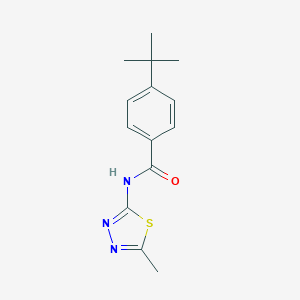![molecular formula C13H12N2O4 B394139 6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 359418-29-4](/img/structure/B394139.png)
6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Vue d'ensemble
Description
6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
- A series of compounds, including 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, were synthesized using a three-component cyclocondensation involving 4-fluoroaniline, aromatic aldehydes, and cyclopentadiene. Ozonolysis of the trifluoroacetyl derivatives of these compounds led to the formation of stable ozonides with specific configurations (Tolstikov et al., 2014).
- Synthesis of model tetrahydro[1,4]thiazino[2,3-h]quinoline-8-carboxylic acids was achieved via reductive lactamisation, further reacting with α-mercaptoacetic, α-mercaptopropionic, and α-mercaptosuccinic acids. The structures were supported by microanalytical and spectral data (Al-huniti et al., 2007).
- Compounds containing 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid were synthesized and studied for their photophysical behaviors, showing dual emissions (normal emission and ESIPT emission) and large Stokes’ shift emission patterns. Their thermal stability was also examined (Padalkar & Sekar, 2014).
Chemical Reactions and Interactions :
- N-trifluoroacetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, when subjected to ozonation, produce isomeric stable ozonides with specific configurations. This process involves a three-component condensation followed by ozonation, demonstrating the chemical reactivity of these compounds (Tolstikov et al., 2011).
- The interactions between 8-aminoquinoline and nitro-substituted aromatic carboxylic acids were explored, producing proton-transfer compounds. These compounds were characterized by infrared spectroscopy and single-crystal X-ray diffraction methods, revealing insights into hydrogen-bonding interactions and molecular structures (Smith et al., 2001).
Structural Analysis :
- Hydrogen-bonded structures of isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acids were determined at 185 K. The study revealed short hydrogen bonds between the pyridine N atom and a carboxyl O atom, providing valuable information on molecular interactions and structure (Gotoh & Ishida, 2009).
- The synthesis of various aromatic δ-peptides and the characterization of their helical structures in solid state and solution were explored. This research delved into the design principles and stability of helical structures, offering insights into the molecular architecture of these compounds (Jiang et al., 2003).
Propriétés
IUPAC Name |
6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-13(17)12-9-4-1-3-7(9)8-5-2-6-10(15(18)19)11(8)14-12/h1-3,5-7,9,12,14H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJMYRTUDRUYBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-tert-Butyl-N-(5-p-tolyloxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B394060.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B394061.png)
![4-tert-butyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394062.png)
![4-tert-butyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394063.png)
![4-tert-butyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394064.png)
![4-tert-butyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394067.png)




![5-amino-3-(1-cyano-2-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}vinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B394077.png)
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3,5-bisnitrobenzoic acid](/img/structure/B394078.png)